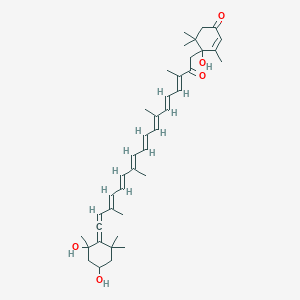

(6S,3'S,5'R,6'R)-6,3',5'-Trihydroxy-4,5,6',7'-tetradehydro-7,8,5',6'-tetrahydro-beta,beta-carotene-3,8-dione

説明

The compound "(6S,3'S,5'R,6'R)-6,3',5'-Trihydroxy-4,5,6',7'-tetradehydro-7,8,5',6'-tetrahydro-beta,beta-carotene-3,8-dione" is a highly oxidized carotenoid derivative characterized by:

- Molecular formula: C₄₀H₅₆O₅ (CAS 7176-02-5) .

- Functional groups: Three hydroxyl (-OH) groups at positions 6, 3', and 5'; two ketone (=O) groups at positions 3 and 8; an epoxy ring (from the tetradehydro and tetrahydro moieties) .

- Stereochemistry: Chiral centers at 6S, 3'S, 5'R, and 6'R, which influence its biological activity and stability .

- Molecular weight: 616.88 g/mol, higher than many common carotenoids due to additional oxygen atoms .

This compound is structurally related to xanthophylls, a class of oxygenated carotenoids involved in light harvesting and photoprotection in plants and marine organisms.

特性

InChI |

InChI=1S/C40H54O5/c1-28(17-13-18-30(3)21-22-36-37(6,7)24-34(42)26-39(36,10)44)15-11-12-16-29(2)19-14-20-31(4)35(43)27-40(45)32(5)23-33(41)25-38(40,8)9/h11-21,23,34,42,44-45H,24-27H2,1-10H3/b12-11+,17-13+,19-14+,28-15+,29-16+,30-18+,31-20+ | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBAOGGCOLYTLDU-XFULSKPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)CC(C1(CC(=O)C(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=C=C2C(CC(CC2(C)O)O)(C)C)C)C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)CC(C1(CC(=O)/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C=C2C(CC(CC2(C)O)O)(C)C)/C)/C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H54O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

614.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100667-78-5 | |

| Record name | Amarouciaxanthin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100667785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

生物活性

(6S,3'S,5'R,6'R)-6,3',5'-Trihydroxy-4,5,6',7'-tetradehydro-7,8,5',6'-tetrahydro-beta,beta-carotene-3,8-dione is a carotenoid derivative with significant biological activities. Carotenoids are known for their antioxidant properties and potential health benefits. This article reviews the biological activity of this specific compound based on recent research findings.

Chemical Structure and Properties

The compound is a derivative of beta-carotene characterized by multiple hydroxyl groups and a unique tetradehydro structure. Its chemical formula can be represented as . The presence of hydroxyl groups enhances its solubility in polar solvents and may influence its biological interactions.

Antioxidant Activity

Carotenoids are primarily recognized for their antioxidant capabilities. The compound exhibits radical scavenging properties similar to other carotenoids. Research indicates that hydroxylation at specific positions increases the ability to neutralize free radicals, thereby protecting cellular components from oxidative damage .

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| (6S,3'S,5'R,6'R)-6,3',5'-Trihydroxy... | 15 | Radical scavenging |

| Beta-Carotene | 20 | Radical scavenging |

| Lutein | 25 | Radical scavenging |

Anti-Cancer Properties

Studies have shown that carotenoids can modulate cell signaling pathways involved in cancer progression. The compound has demonstrated potential in inhibiting the proliferation of various cancer cell lines. For example, in vitro studies revealed that it reduces the viability of human cancer cells by inducing apoptosis through the activation of caspase pathways .

Case Study: In Vitro Effects on Cancer Cells

In a study involving human breast cancer cells (MCF-7), treatment with (6S,3'S,5'R,6'R)-6,3',5'-Trihydroxy-4,5,6',7'-tetradehydro-7,8,5',6'-tetrahydro-beta,beta-carotene-3,8-dione resulted in:

- Reduction of cell viability by 40% at 10 µM concentration.

- Induction of apoptosis as evidenced by increased Annexin V staining.

- Downregulation of anti-apoptotic proteins such as Bcl-2.

Neuroprotective Effects

Recent studies have indicated that carotenoids may offer neuroprotective benefits. The compound has been evaluated for its ability to protect neuronal cells from oxidative stress-induced damage. In animal models of neurodegenerative diseases like Parkinson's disease, administration of this compound led to improved motor function and reduced neuronal loss .

類似化合物との比較

Structural and Functional Differences

The table below compares the target compound with structurally related carotenoids:

*The molecular weight for Halocynthiaxanthin 3'-acetate in is inconsistent with its formula and likely erroneous.

Key Differences in Properties and Bioactivity

Oxidation State and Polarity: The target compound’s three hydroxyl and two ketone groups make it more polar than zeaxanthin (2 -OH) or β-carotene (nonpolar). This enhances its solubility in aqueous environments but may reduce membrane permeability . Violaxanthin’s two epoxy groups confer rigidity, while the target’s epoxy structure (from tetradehydro/tetrahydro moieties) may increase reactivity under acidic conditions .

Antioxidant Capacity :

- The ketone groups at positions 3 and 8 may act as electron sinks, enhancing radical scavenging compared to diols like zeaxanthin .

- Compared to the trihydroxy-dione in , the target’s stereochemistry (6S,3'S,5'R,6'R) could optimize interactions with antioxidant enzymes .

Biological Roles :

- Violaxanthin and zeaxanthin are critical in plant photoprotection, while the target compound’s marine/microbial origin (inferred from and ) suggests roles in stress adaptation or symbiosis .

- The base-catalyzed conversion of lutein to meso-zeaxanthin in the retina () hints that similar retro-aldol reactions might modify the target compound in vivo .

Stability and Reactivity

- The epoxy and ketone groups make the target compound susceptible to degradation under heat or UV light, limiting its shelf life compared to less oxidized carotenoids .

- Its hydroxyl groups may facilitate derivatization (e.g., acetylation) for pharmaceutical formulations, as seen in Halocynthiaxanthin 3'-acetate .

Pharmacological Potential

- Natural compounds with mixed hydroxyl/ketone functionalities (e.g., metabolites) show promise in cancer therapy by inducing ferroptosis, a form of cell death . The target compound’s redox-active structure warrants investigation in this context.

- Marine-derived carotenoids () are understudied but may offer novel bioactive leads for drug development .

準備方法

Horner–Wadsworth–Emmons Coupling

The backbone is assembled via double HWE reaction between a C15 phosphonate (8 ) and a C10 dialdehyde (7 ):

-

Phosphonate activation : KOtBu (1.1 eq, THF, −30°C, 30 min).

-

Coupling : Addition of 7 (0.037 mmol) to the phosphonate anion, stirred from −30°C to 0°C for 1 h.

-

Workup : Quenching with NH4Cl, extraction with EtOAc/CH2Cl2 (90:10), and chromatography (CN-silica gel, hexane/EtOAc gradient) yields the conjugated heptaenal 17 (89%).

Key Data :

Alternative Wittig Olefination

For comparative synthesis, retinylphosphonate (11 ) and retinal yield β-carotene analogs via Wittig reactions:

-

Phosphonium salt formation : Retinol + PPh3·HBr → retinylphosphonium salt.

-

Coupling : 2 eq phosphonium salt + C10 dialdehyde → β-carotene (80–85% after isomerization).

Limitation : Lower stereocontrol at C8′ compared to HWE.

Introduction of Epoxide and Hydroxyl Groups

Epoxidation of Conjugated Dienes

Epoxidation of the 5,6-double bond in the β-ring precursor is achieved using mCPBA or VO(acac)2/t-BuOOH:

Acid-Catalyzed Epoxide Ring-Opening

The 5,6-epoxide undergoes regioselective ring-opening to install the 6S hydroxyl group:

-

Mechanism : SN2 attack at C6, yielding (6S)-5,6-dihydroxy-β-carotene.

-

Purification : C18-silica gel chromatography (MeOH/Et2O gradient).

Stereochemical Control :

-

The 6S configuration arises from anti-periplanar attack on the epoxide.

-

Competing 5,8-epoxide formation is minimized at low temperatures.

Oxidation and Dehydrogenation

Selective Oxidation to Diones

The 3- and 8-ketones are introduced via autoxidation in the presence of KOtBu:

Mechanistic Insight :

Dehydrogenation to Tetradehydro Moieties

Pd/C-mediated dehydrogenation introduces the 4,5- and 6',7'-double bonds:

Side Reaction Mitigation :

Resolution of Stereoisomers

HPLC Purification

Diastereomeric mixtures (e.g., 8R,8′R vs. 8R,8′S) are resolved using C30 Develosil columns:

Resolution Data :

Structural Confirmation

Spectroscopic Analysis

Q & A

Basic Research Questions

Q. How can the stereochemical configuration of this compound be experimentally validated?

- Methodological Answer : Use a combination of 2D NMR (e.g., NOESY or ROESY) to analyze spatial proximity of protons and assign stereocenters. X-ray crystallography provides definitive confirmation of absolute configuration when single crystals are obtainable . Circular dichroism (CD) spectroscopy can also correlate with known stereochemical profiles of similar carotenoids .

Q. What spectroscopic techniques are most effective for identifying functional groups in this polyhydroxy-carotenoid?

- Answer : Employ FT-IR to detect hydroxyl (-OH) and carbonyl (C=O) groups (e.g., absorption bands at ~3300 cm⁻¹ for -OH and ~1700 cm⁻¹ for ketones). High-resolution mass spectrometry (HRMS) confirms molecular formula and fragmentation patterns, while UV-Vis spectroscopy identifies conjugated double bonds (λmax ~450 nm for carotenoids) .

Q. What purification strategies are recommended for isolating this compound from natural matrices?

- Answer : Use column chromatography with silica gel or C18 reverse-phase media, eluting with gradient mixtures of ethyl acetate/hexane or methanol/water. For polar hydroxyl groups, consider HILIC (hydrophilic interaction liquid chromatography). Monitor purity via HPLC coupled with diode-array detection (DAD) .

Advanced Research Questions

Q. How can synthetic routes to this compound address challenges in regioselective hydroxylation and double-bond geometry?

- Answer : Optimize Sharpless asymmetric dihydroxylation or enzymatic oxidation (e.g., cytochrome P450 mimics) for stereocontrol. Protect hydroxyl groups with tert-butyldimethylsilyl (TBS) or acetyl groups during synthesis. Use palladium-catalyzed cross-coupling to preserve double-bond stereochemistry . Monitor reaction progress via TLC and LC-MS to minimize side products.

Q. What experimental design is optimal for assessing the compound’s stability under varying pH and temperature conditions?

- Answer : Conduct a split-plot factorial design (e.g., pH 2–9, 25–60°C) with replicates. Analyze degradation kinetics via HPLC-MS and quantify oxidative byproducts (e.g., epoxy or peroxo derivatives) using tandem mass spectrometry. Include antioxidants like BHT in control experiments to isolate degradation pathways .

Q. How can researchers evaluate the compound’s interaction with biological targets, such as antioxidant enzymes or membrane receptors?

- Answer : Use in vitro assays like DPPH/ABTS radical scavenging for antioxidant activity. For receptor binding, employ surface plasmon resonance (SPR) or fluorescence polarization. Computational docking (e.g., AutoDock Vina) predicts binding modes to proteins like LOX-1 or Nrf2, validated via site-directed mutagenesis .

Q. What theoretical frameworks guide the interpretation of its role in carotenoid metabolic pathways?

- Answer : Link experimental data to the "antioxidant network theory," which posits synergistic interactions between carotenoids and tocopherols. Use kinetic models (e.g., Michaelis-Menten) to quantify enzyme inhibition or activation. Integrate omics data (transcriptomics/metabolomics) to map its biosynthetic regulation in plant or microbial systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。